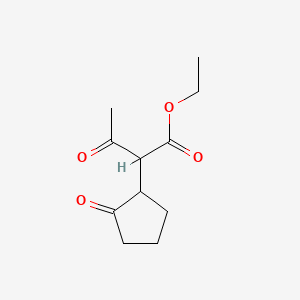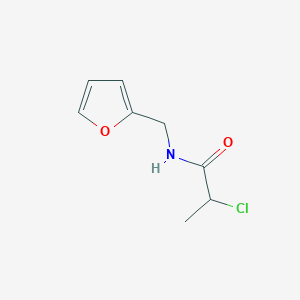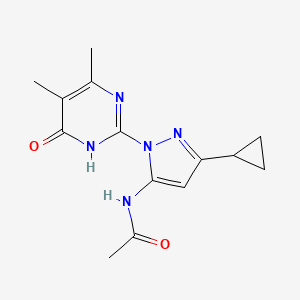
4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry Applications
- Development of PPARgamma Agonists : One study describes the synthesis and evaluation of carboxylic acid analogues as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, indicating potential applications in the treatment of type 2 diabetes. These compounds demonstrate the critical role of bioisosteric replacement and the importance of the N-2-benzoylphenyl moiety for PPARgamma activity, suggesting that modifications of carboxylic acid derivatives can lead to significant therapeutic benefits (J. Cobb et al., 1998).
Catalysis and Synthetic Applications
- Lewis Acid Catalysis : Research into Lewis acid-Lewis acid heterobimetallic cooperative catalysis highlights the utility of carboxylic acid derivatives in the enantioselective aza-Michael reaction. This work demonstrates how modifying substrate scope to include alpha,beta-unsaturated N-acylpyrroles, derived from carboxylic acids, can enhance yield and enantioselectivity, showcasing the broader applicability of carboxylic acid derivatives in asymmetric synthesis (Noriyuki Yamagiwa et al., 2005).
Polymer Science
- Ring-Opening Polymerization (ROP) : The synthesis and ROP of an O-carboxyanhydride (OCA) monomer derived from L-malic acid highlights the role of 4-methoxypyridine in achieving controlled polymerization. This study illustrates the potential of carboxylic acid derivatives in creating biodegradable polymers with applications in biomedical fields, emphasizing the importance of catalyst selection for achieving desired polymer properties (Ryan J. Pounder et al., 2011).
Synthetic Organic Chemistry
- Synthesis of Photolabile Precursors : A study on the photocleavage of 1-acyl-7-nitroindolines, which generate carboxylic acids upon photolysis, indicates the importance of electron-donating substituents like 4-methoxy for improving photolysis efficiency. This finding has implications for the development of photolabile protecting groups in synthetic chemistry, particularly for the controlled release of carboxylic acids (G. Papageorgiou et al., 2000).
properties
IUPAC Name |
4-methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-9(12)11-5-4-8(15-2)7(6-11)10(13)14/h3,7-8H,1,4-6H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKHCACCONRKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1C(=O)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)

![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2743172.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)
![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)






![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)